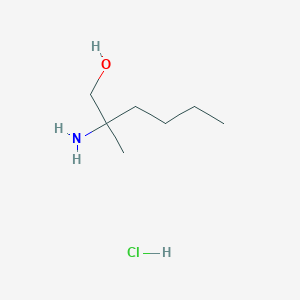

2-Amino-2-methylhexan-1-ol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-Amino-2-methylhexan-1-ol hydrochloride” is an organic compound with the CAS Number: 147156-63-6 . It has a molecular weight of 167.68 . The compound is a solid at room temperature .

Molecular Structure Analysis

The InChI code for “this compound” is1S/C7H17NO.ClH/c1-3-4-5-7 (2,8)6-9;/h9H,3-6,8H2,1-2H3;1H . This code provides a specific representation of the molecule’s structure. Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 167.68 . The compound should be stored in an inert atmosphere at room temperature .Scientific Research Applications

Hydrodenitrogenation Studies

In hydrodenitrogenation (HDN) studies, the behavior of similar compounds, such as 2-methylpyridine and its intermediate products, including various aminohexanes, has been explored. These studies focus on understanding the hydrogenation of pyridine rings, ring opening, and nitrogen removal processes. Although not directly about "2-Amino-2-methylhexan-1-ol hydrochloride," these investigations provide insights into the chemical reactions and mechanisms involving amino compounds in catalysis and hydrodenitrogenation applications (Egorova et al., 2002).

Oligonucleotide Synthesis

Research into the synthesis of oligodeoxyribonucleotides using the 2-(N-formyl-N-methyl)aminoethyl group as a protecting group highlights the utility of aminoethyl groups in the field of therapeutic oligonucleotide production. This area involves protecting groups that can be cleaved under specific conditions, indicating the relevance of amino compounds in synthetic chemistry and drug development processes (Grajkowski et al., 2001).

Hydroamination Catalysis

The kinetic study of homogeneous and heterogeneous catalysts for the hydroamination of alkenes provides a comparative analysis of catalytic efficiencies and mechanisms. These studies underscore the importance of amino compounds in catalysis, particularly in reactions involving the direct addition of amine groups to multiple bonds, a fundamental process in organic synthesis (Müller et al., 2003).

Drug Synthesis and Development

Investigations into the synthesis of chiral primary amines via copper-catalyzed hydroamination showcase the application of amino compounds in the development of pharmaceuticals. This research is pivotal for the synthesis of antiretroviral drugs and other pharmaceutical agents, demonstrating the role of amino compounds in medicinal chemistry (Guo et al., 2018).

Amino Acid Derivatives and Peptide Synthesis

The synthesis of amino acid methyl esters highlights the use of amino compounds in creating derivatives for peptide synthesis. This method is compatible with various amino acids, indicating the versatility of amino compounds in synthesizing bioactive molecules and in the study of proteins and peptides (Li & Sha, 2008).

Material Science and Corrosion Inhibition

Research into corrosion inhibition properties of certain amino compounds reveals their potential in protecting metals from corrosion. These studies not only contribute to understanding the molecular mechanisms of corrosion inhibition but also highlight the practical applications of amino compounds in material science and engineering (John et al., 2017).

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . These statements indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .

Properties

IUPAC Name |

2-amino-2-methylhexan-1-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO.ClH/c1-3-4-5-7(2,8)6-9;/h9H,3-6,8H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPNSNLXHQFECHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)(CO)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-(2-chlorophenyl)-5-cyano-2-hydroxy-6-({2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}sulfanyl)-3,4-dihydropyridine-3-carboxylate](/img/structure/B2879638.png)

![3-{6-Methylimidazo[1,2-a]pyridin-2-yl}aniline](/img/structure/B2879640.png)

![2-(4-methoxyphenyl)-7-sulfanyl-5H-pyrazolo[1,5-d]1,2,4-triazin-4-one](/img/structure/B2879644.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(3-(4-methoxyphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2879652.png)

![1-Methyl-3-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine](/img/structure/B2879654.png)

![2,4-dichloro-N-[2-[3-[(3-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2879658.png)